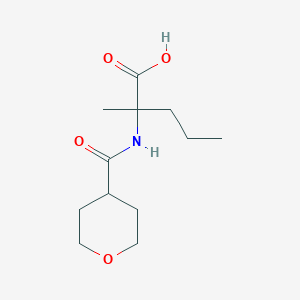![molecular formula C13H16ClNO5S B7557032 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557032.png)
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been the subject of extensive research due to its promising therapeutic potential.
Mecanismo De Acción
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid targets specific enzymes known as Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the activation of B cells and T cells, respectively. By inhibiting these enzymes, 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid prevents the activation and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in lab experiments is its high degree of selectivity for its target enzymes, which allows for more precise and accurate results. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to identify which types of cancer it is most effective against.
Direcciones Futuras
There are several future directions for research on 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of research is the development of combination therapies that incorporate 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid with other drugs to enhance its therapeutic effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in different types of cancer.
Métodos De Síntesis
The synthesis of 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves several steps, including the reaction of 3-chloro-4-methoxyphenylsulfonyl chloride with cyclopropylmethylamine to form an intermediate. This intermediate is then reacted with glycine to produce the final product, 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. The synthesis process has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been studied extensively for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell signaling pathways. 2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied in combination with other drugs to enhance its therapeutic effects.
Propiedades
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-20-12-5-4-10(6-11(12)14)21(18,19)15(8-13(16)17)7-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVCRVFQCHOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2CC2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)